molecular formula C20H40O B020395 1,2-Epoxyeicosane CAS No. 19780-16-6

1,2-Epoxyeicosane

Cat. No. B020395
CAS RN: 19780-16-6
M. Wt: 296.5 g/mol
InChI Key: BHZBVWCLMYQFQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,2-Epoxyeicosane, like EETs, involves complex biochemical processes. EETs are derived from arachidonic acid by cytochrome P450 epoxygenases. Falck et al. (2009) explored robust analogues of these compounds, focusing on vascular relaxation and inhibition of soluble epoxide hydrolase (Falck et al., 2009).

Molecular Structure Analysis

The molecular structure of EETs, and by extension, compounds like 1,2-Epoxyeicosane, is complex. Arjunan et al. (2015) conducted comprehensive quantum chemical and spectroscopic investigations of aromatic epoxides, which are structurally related to 1,2-Epoxyeicosane. These investigations include Fourier-transform infrared spectroscopy and nuclear magnetic resonance studies, which are essential for understanding the molecular structure (Arjunan et al., 2015).

Chemical Reactions and Properties

EETs undergo various chemical reactions, including conversion to dihydroxyeicosatrienoic acids (DHETs). Fang et al. (2000) studied the conversion of EETs to chain-shortened epoxy fatty acids in human skin fibroblasts, highlighting the complex chemical reactions these compounds undergo (Fang et al., 2000).

Physical Properties Analysis

The physical properties of EETs are crucial for their biological functions. The study of their physical properties involves understanding their behavior in biological systems, such as their role in vascular function and potential therapeutic applications (Sudhahar et al., 2010).

Chemical Properties Analysis

EETs' chemical properties, including their metabolism by enzymes like cytosolic epoxide hydrolase and their roles in cellular signaling, are significant for their biological effects. Zeldin et al. (1995) explored the metabolism of EETs by cytosolic epoxide hydrolase, emphasizing the importance of substrate structural determinants in asymmetric catalysis (Zeldin et al., 1995).

Scientific Research Applications

  • Hypertension Treatment and Vascular Function : Epoxyeicosanoids, including those derived from 1,2-Epoxyeicosane, have been found valuable in treating hypertension. They improve endothelial vascular function, increase sodium excretion, and decrease inflammation, making them a promising avenue for hypertension treatment (Imig, 2019).

  • Chemical Synthesis and Selectivity : The reductive opening of 1,2 epoxides like 1,2-Epoxyeicosane to alcohols has shown excellent chemical yield, chemo, and regioselectivity. This property is significant for applications in synthesizing various compounds (Bonini et al., 1989).

  • Cancer Research : Epoxyeicosanoids play a central role in tumor growth and metastasis. Antagonists of these compounds have been found to suppress cancer growth and metastasis, highlighting their potential in cancer treatment (Panigrahy et al., 2012).

  • Central Nervous System Function : In the central nervous system, neuroactive epoxyeicosanoid acids play distinct roles compared to peripheral tissues, emphasizing their importance in cellular function and disease (Iliff et al., 2010).

  • Potential Disease Therapies : Pharmacological stabilization of epoxyeicosatrienoic acids and other natural epoxy-fatty acids is being explored for potential disease therapies (Morisseau & Hammock, 2013).

  • Catalysis in Chemical Reactions : Schiff-base metal(II) complexes have been used for the efficient, mild, and regioselective conversion of 1,2-epoxyethanes like 1,2-Epoxyeicosane to 2-hydroxyethyl thiocyanates, creating useful intermediates for biologically active molecules (Sharghi & Nasseri, 2003).

  • Role in Liver Physiology : Epoxyeicosatrienoic acids, closely related to 1,2-Epoxyeicosane, are endogenously produced in rat livers and may play a role in cell and tissue homeostasis (Capdevila et al., 1984).

  • Cerebral Vascular Function and Therapeutics : Cytochrome P450 eicosanoids, including those derived from 1,2-Epoxyeicosane, are key regulators of cerebral vascular function and are potential therapeutic targets for cardiovascular diseases and neurological disorders (Imig et al., 2011).

  • Atherosclerosis Treatment : Soluble epoxide hydrolase inhibitors, which enhance the effects of epoxyeicosatrienoic acids, show promise in treating atherosclerosis and other cardiovascular diseases (Wang et al., 2010).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

2-octadecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZBVWCLMYQFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941558
Record name 2-Octadecyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Epoxyeicosane

CAS RN

19780-16-6
Record name 1,2-Epoxyeicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyloxirane
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Record name 2-Octadecyloxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyloxirane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Takitani, A Sano, Y Asabe, M Suzuki - Analytica Chimica Acta, 1982 - Elsevier
A method is proposed for the fluoridensitometric determination of epoxy compounds on silica gel layers, based on a fluorigenic reaction with nicotinamide and acetophenone. The limits …
Number of citations: 5 www.sciencedirect.com
DLJ Clive, SM Menchen - The Journal of Organic Chemistry, 1980 - ACS Publications
Epoxides are deoxygenated to olefins by alkali metal,-diethyl phosphorotelluroates. These reagents can be used in stoichiometric quantities or they can begenerated continuouslyin situ …
Number of citations: 48 pubs.acs.org
VV Khutoryanskiy - Eurasian Chemico-Technological Journal, 2005 - ect-journal.kz
Hydrophobically modified polymers are amphiphilic macromolecules mainly constituted of a hydrophilic backbone and hydrophobic side groups. In aqueous solutions these polymers …
Number of citations: 8 www.ect-journal.kz
JF Imbrogno - 2021 - repositories.lib.utexas.edu
Recent advances in medicine, membranes for gas separations, and batteries have been made possible through associated advances in polyether materials. Further advances will be …
Number of citations: 1 repositories.lib.utexas.edu
LM Zhang - Carbohydrate polymers, 2001 - Elsevier
Cellulosic associative thickeners with well-defined hydrophilic and hydrophobic parts are currently of increased interest because of their extensive applications, biodegradability, lack of …
Number of citations: 128 www.sciencedirect.com
DLJ Clive, SM Menchen - Journal of the Chemical Society, Chemical …, 1977 - pubs.rsc.org
Sodium OO-diethyl phosphorotelluroate (1), which can be used as a stoicheiometric reagent or generated continuously in situ from a catalytic portion of Te, converts terminal epoxides …
Number of citations: 17 pubs.rsc.org
LM Landoll - Journal of Polymer Science: Polymer Chemistry …, 1982 - Wiley Online Library
Nonionic water‐soluble polymeric surfactants have been prepared by addition of long‐chain n‐alkyl epoxides to nonionic cellulose ethers. The polymers exhibit properties which can be …
Number of citations: 360 onlinelibrary.wiley.com
E Lam - 2013 - core.ac.uk
The objective of work described in this thesis was to synthesize water soluble polymers with drag reducing properties that would expand the understanding of the relationship between …
Number of citations: 3 core.ac.uk
J Muzart, A Riahi - Journal of organometallic chemistry, 1992 - Elsevier
The yields of chlorohydrins formed by cleavage of epoxides by CUCl 2 is increased in the presence of small amounts of PdCl 2 (MeCN) 2 . The conversion drops dramatically on …
Number of citations: 13 www.sciencedirect.com

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